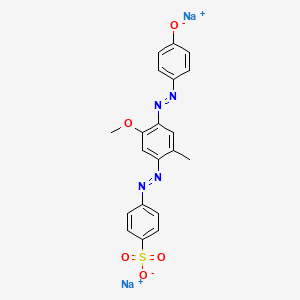
Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)-, disodium salt is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The compound’s structure includes sulfonic acid groups, which enhance its solubility in water, making it particularly useful in dyeing processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)-, disodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-hydroxyaniline. This involves treating 4-hydroxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 5-methoxy-2-methylaniline under alkaline conditions to form the first azo bond.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization followed by coupling with another molecule of 4-hydroxyaniline to form the final product.
Sulfonation: The final step involves sulfonation, where the compound is treated with sulfuric acid to introduce sulfonic acid groups, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines. This reaction is often carried out using reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, leather, and paper industries due to its vibrant color and water solubility.
作用机制
The compound exerts its effects primarily through its azo groups and sulfonic acid functionalities. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and interaction with various substrates. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and structure.
相似化合物的比较
Similar Compounds
- Benzenesulfonic acid, 4-hydroxy-
- Sodium 4-hydroxybenzenesulfonate
- Sulfanilic acid
- p-Toluenesulfonic acid
Uniqueness
Benzenesulfonic acid, 4-((4-((4-hydroxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)-, disodium salt is unique due to its dual azo groups and the presence of both hydroxyl and methoxy substituents. These features confer distinct chemical reactivity and solubility properties, making it particularly valuable in dyeing applications and scientific research.
属性
CAS 编号 |
70776-62-4 |
|---|---|
分子式 |
C20H16N4Na2O5S |
分子量 |
470.4 g/mol |
IUPAC 名称 |
disodium;4-[[5-methoxy-2-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.2Na/c1-13-11-19(24-22-14-3-7-16(25)8-4-14)20(29-2)12-18(13)23-21-15-5-9-17(10-6-15)30(26,27)28;;/h3-12,25H,1-2H3,(H,26,27,28);;/q;2*+1/p-2 |
InChI 键 |
PJSNPTRBIHQNNM-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N=NC3=CC=C(C=C3)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















